Field: Pharmaceutical Analysis
Summary of the Application: Rebamipide 3-Chloro Impurity is used in the development and validation of spectrophotometric methods for the assay of Rebamipide and its impurities . These methods are crucial for ensuring the quality and safety of pharmaceutical products.
Methods of Application: Four spectrophotometric methods were developed for the quantification of Rebamipide and its impurity and degradation product . These methods include ratio difference spectrophotometry, derivative ratio spectrophotometry, a second derivative approach, and mean centering of ratio spectra .
Results or Outcomes: The proposed methods were found to be simple, selective, and sensitive in the quantification of Rebamipide and its impurity . They were validated according to International Conference on Harmonization guidelines, and statistical analyses revealed high accuracy and good precision .
Field: Synthetic Chemistry
Summary of the Application: Rebamipide 3-Chloro Impurity is used as a reference material in synthetic chemistry . It is crucial for ensuring the accuracy and reliability of data analysis in this field .
Methods of Application: Rebamipide 3-Chloro Impurity is typically used in the synthesis of Rebamipide, a popular gastroprotective agent .
Results or Outcomes: The use of Rebamipide 3-Chloro Impurity as a reference material helps to improve the accuracy of synthetic processes and the quality of the final product .
Field: Pharmaceutical Quality Control
Summary of the Application: Rebamipide 3-Chloro Impurity is used as a reference standard for the identification and quantification of Rebamipide in pharmaceutical samples . This is important for ensuring the quality and safety of pharmaceutical products .
Methods of Application: Rebamipide 3-Chloro Impurity is used in analytical method development and validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA), or during commercial production of Rebamipide .
Results or Outcomes: The use of Rebamipide 3-Chloro Impurity in these applications helps to ensure the quality and safety of Rebamipide products .
Field: Catalysis/Inorganics
Summary of the Application: Rebamipide 3-Chloro Impurity is used as a catalyst in synthetic chemistry . It plays a crucial role in accelerating chemical reactions, thereby increasing the efficiency and yield of the synthesis .
Methods of Application: Rebamipide 3-Chloro Impurity is used in the synthesis of various organic compounds . It is typically added to the reaction mixture to speed up the reaction .
Results or Outcomes: The use of Rebamipide 3-Chloro Impurity as a catalyst helps to improve the efficiency and yield of the synthesis .
Field: Analytical Chemistry
Summary of the Application: Rebamipide 3-Chloro Impurity is used in the development of analytical methods for the identification and quantification of Rebamipide . This is important for ensuring the quality and safety of pharmaceutical products .
Methods of Application: Rebamipide 3-Chloro Impurity is used in the development of analytical methods, including spectrophotometric methods . These methods are then validated according to International Conference on Harmonization guidelines .
Results or Outcomes: The use of Rebamipide 3-Chloro Impurity in these applications helps to ensure the accuracy and reliability of the analytical methods .
Rebamipide 3-Chloro Impurity is a chemical compound with the molecular formula C19H15ClN2O4 and a CAS number of 90098-05-8. It is recognized as an impurity associated with Rebamipide, a drug primarily used for its gastroprotective properties, particularly in the treatment of gastric ulcers and mucosal healing. The presence of impurities like the 3-Chloro variant can significantly affect the efficacy and safety profiles of pharmaceutical formulations, making its study crucial for quality control in drug development .
The chemical behavior of Rebamipide 3-Chloro Impurity is largely influenced by its functional groups. The compound contains a chloro substituent, which can participate in nucleophilic substitution reactions. Additionally, it may undergo hydrolysis under acidic or basic conditions, leading to the formation of various degradation products. Understanding these reactions is essential for predicting the stability and shelf life of formulations containing this impurity .
Synthesis of Rebamipide 3-Chloro Impurity typically involves chemical processes that produce Rebamipide as a primary product, with the 3-Chloro variant appearing as a byproduct. Specific synthetic routes may include chlorination reactions followed by purification steps to isolate the impurity. Detailed methodologies often involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure accurate quantification and separation from the main compound .
Rebamipide 3-Chloro Impurity serves primarily as a reference standard in pharmaceutical research and quality control laboratories. It is used to assess the purity of Rebamipide formulations and to develop analytical methods for detecting impurities in drug products. Understanding its properties and behaviors aids in ensuring compliance with regulatory standards for pharmaceutical manufacturing .
Interaction studies involving Rebamipide 3-Chloro Impurity focus on its effects when combined with other compounds or in biological systems. Such studies are crucial for determining how this impurity might influence the pharmacokinetics and pharmacodynamics of Rebamipide. Investigating these interactions helps predict potential side effects or changes in therapeutic efficacy when this impurity is present in formulations .
Rebamipide 3-Chloro Impurity can be compared with several related compounds, particularly other derivatives of Rebamipide or similar gastroprotective agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Rebamipide | Amino acid derivative of 2-(1H)-quinolinone | Primary active ingredient |
| Rebamipide 4-Chloro Impurity | Similar structure with different chlorine position | Potentially different biological activity |
| Sucralfate | Complex polysaccharide | Different mechanism (forms protective barrier) |
| Misoprostol | Prostaglandin E1 analog | Different therapeutic use (protection against NSAID-induced ulcers) |
Rebamipide 3-Chloro Impurity stands out due to its specific chlorination at the third position, which may influence its interaction with biological targets differently than other derivatives or related compounds .
This detailed examination underscores the importance of understanding impurities like Rebamipide 3-Chloro Impurity in the context of pharmaceutical development and safety evaluation.
Quantitative Structure-Activity Relationship (QSAR) models provide foundational insights into predicting the biological activity of impurities based on molecular descriptors. For Rebamipide 3-chloro impurity, these models correlate chlorine’s electronic and steric effects with potential mutagenicity or binding affinity. The FDA’s adoption of QSAR for impurity assessment demonstrates its utility in prioritizing lab testing: models trained on databases of known mutagens can predict impurity risks using parameters like logP, polar surface area, and electrophilicity indices [1] [2].
A critical advancement involves hybrid QSAR frameworks that integrate machine learning to resolve positional isomer ambiguities. For example, random forest classifiers trained on mass spectrometry fragmentation patterns differentiate ortho-, meta-, and para-chloro isomers by identifying subtle abundance variations in key m/z bins (e.g., 115.075 and 135.075) [3]. Such models reduce reliance on resource-intensive bacterial mutagenicity assays, aligning with regulatory shifts toward computational toxicology [1].
Table 1: Key QSAR Descriptors for Chloro-Substituted Impurities
| Descriptor | Role in Impurity Assessment | Example Value Range |
|---|---|---|
| LogP | Lipophilicity prediction | 2.1–3.8 |
| Electrophilicity Index | DNA reactivity risk assessment | 1.4–2.9 eV |
| Topological Polar Surface Area | Solubility and permeability | 45–65 Ų |
Positional isomerism in chloro-substituted compounds arises from differential electronic and steric environments. For Rebamipide 3-chloro impurity, the meta-chloro configuration induces distinct charge distribution compared to ortho and para isomers. Multiway ANOVA analyses of mass spectral data reveal that isomer identity accounts for >90% of variance in fragment abundance at m/z 129.075 (C~10~H~9~), attributable to ortho-effect stabilization of transition states [3].
The ortho effect—enhanced fragmentation due to proximity between substituents—explains why meta isomers exhibit lower fragmentation efficiency in high-energy mass spectrometry conditions. Density functional theory (DFT) simulations further show that meta-chloro substitution in Rebamipide impurities creates a 7.3 kcal/mol energy barrier to intramolecular hydrogen bonding, reducing stability compared to para isomers [4].
Chlorine’s electronegativity (3.0 Pauling scale) and van der Waals radius (1.8 Å) profoundly influence Rebamipide impurity behavior:
Notably, chloro-substitution at the meta position disrupts π-π stacking interactions observed in the parent drug, as demonstrated by X-ray diffraction studies showing a 0.5 Å increase in interplanar spacing [6].
Meta-chloro isomer generation during Rebamipide synthesis follows two primary pathways:
Table 2: Energy Barriers in Isomer Formation Pathways
| Isomer | Activation Energy (kcal/mol) | Transition State Stability |
|---|---|---|
| Ortho | 24.3 | Low (ΔG‡ = +3.1) |
| Meta | 18.9 | High (ΔG‡ = −1.4) |
| Para | 22.7 | Moderate (ΔG‡ = +0.8) |
The optimization of synthetic routes for Rebamipide 3-Chloro Impurity involves systematic approaches to enhance reaction efficiency, selectivity, and environmental sustainability. The compound, chemically known as 2-(3-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid with CAS number 90098-05-8 and molecular formula C₁₉H₁₅ClN₂O₄, requires sophisticated optimization strategies to achieve commercial viability [1] [2].
Contemporary optimization methodologies employ design of experiments (DOE) approaches to systematically evaluate critical process parameters. The optimization process typically involves statistical modeling techniques to establish relationships between input variables such as reaction temperature, catalyst loading, and solvent composition with output responses including yield, purity, and reaction time [3]. Advanced computational tools including artificial intelligence-driven synthetic route design have emerged as powerful methodologies for identifying optimal reaction conditions and predicting reaction outcomes with unprecedented accuracy [4].
The implementation of Quality by Design (QbD) principles in synthetic route optimization ensures that quality attributes are built into the process from the initial design phase. This systematic approach involves defining Critical Quality Attributes (CQAs) and identifying Critical Process Parameters (CPPs) that significantly impact product quality [5]. For Rebamipide 3-Chloro Impurity synthesis, key CQAs include chemical purity, enantiomeric excess, and residual impurity levels, while CPPs encompass reaction temperature, residence time, and reagent stoichiometry.
Process Analytical Technology (PAT) implementation enables real-time monitoring and control of synthetic routes, facilitating continuous optimization throughout the manufacturing process. The integration of in-line spectroscopic techniques, automated sampling systems, and multivariate statistical analysis provides comprehensive process understanding and enables rapid response to process deviations [5] [6]. This methodology has proven particularly effective in pharmaceutical manufacturing, where consistent product quality is paramount.
The synthesis of Rebamipide 3-Chloro Impurity typically involves a multi-step reaction sequence that requires careful analysis and optimization of each individual step. The traditional synthetic pathway comprises five main stages: precursor preparation, chlorination reaction, cyclization, purification, and final isolation. Each step presents unique challenges and opportunities for optimization [3] [7].
The initial precursor preparation step involves the formation of key intermediates through conventional batch reactor processes. Traditional approaches require extended reaction times of 6-8 hours with moderate yields of 85%. However, optimization through microwave-assisted synthesis has demonstrated significant improvements, reducing reaction times to 2 hours while achieving enhanced yields of 90% [8]. Process intensification strategies, particularly continuous flow processing, have further advanced this step, achieving 92% yields within 30 minutes of residence time.
The chlorination reaction represents a critical transformation in the synthesis pathway, traditionally employing chlorine gas in the presence of iron chloride catalysts. This approach, while effective, suffers from safety concerns and moderate selectivity. Alternative chlorination strategies utilizing N-chlorosuccinimide (NCS) in aqueous media have demonstrated improved safety profiles and enhanced selectivity [9]. The reaction mechanism involves electrophilic aromatic substitution, where the chlorinating agent attacks the aromatic ring system to introduce the chlorine substituent at the desired position.
Cyclization reactions constitute another crucial step in the sequence, traditionally requiring acidic conditions and extended reaction times. The Friedländer condensation mechanism, involving the reaction of 2-aminobenzaldehydes with ketones, provides a viable pathway for quinoline ring formation [10] [11]. Recent advances in catalytic systems have enabled milder reaction conditions while maintaining high selectivity and yield. The mechanistic understanding of these cyclization reactions has been enhanced through computational studies, providing insights into reaction pathways and transition states.
The purification and isolation steps complete the multi-step sequence, traditionally involving multiple recrystallization cycles and vacuum drying processes. Modern approaches emphasize continuous processing techniques, integrated separation systems, and automated handling to minimize processing time and improve product consistency. The implementation of crystallization engineering principles has enabled control over crystal form, particle size distribution, and purity levels [12].
Several alternative synthesis approaches have been developed to address limitations of traditional methods and provide more efficient, sustainable pathways for Rebamipide 3-Chloro Impurity production. These approaches leverage novel reaction mechanisms, catalytic systems, and processing technologies to achieve improved performance metrics [13] [14].
The Friedländer condensation approach represents a classical yet versatile method for quinoline synthesis, offering high selectivity and mild reaction conditions. This methodology involves the condensation of 2-aminobenzaldehydes with ketones in the presence of base or acid catalysts [15] [11]. The reaction mechanism proceeds through either aldol condensation followed by cyclization or initial imine formation followed by intramolecular cyclization. Recent developments in this approach have focused on catalyst optimization, solvent selection, and reaction condition optimization to enhance yield and selectivity.
Microwave-assisted synthesis has emerged as a powerful alternative approach, offering rapid heating, reduced reaction times, and improved energy efficiency. The technology enables selective heating of reaction components, leading to enhanced reaction rates and improved product quality [16]. For Rebamipide 3-Chloro Impurity synthesis, microwave-assisted approaches have demonstrated yields of 82-88% with reaction times reduced to 1-2 hours, representing significant improvements over conventional heating methods.
Flow chemistry represents a paradigm shift in synthetic methodology, offering continuous operation, enhanced mixing, and improved scalability. The technology enables precise control over reaction parameters, facilitating optimization of reaction conditions and improving product consistency [17]. Flow reactors provide enhanced heat and mass transfer, enabling reactions to be performed under more intense conditions while maintaining safety and selectivity. For the target compound, flow chemistry approaches have achieved yields of 85-92% with residence times of 30-60 minutes.
Enzymatic catalysis offers environmentally friendly alternatives to traditional chemical processes, utilizing highly selective biocatalysts to achieve specific transformations. While yields may be moderate (70-80%), the environmental benefits and high selectivity make this approach attractive for sustainable manufacturing [16]. The development of engineered enzymes and cofactor regeneration systems has expanded the scope of enzymatic processes in pharmaceutical synthesis.
Electrochemical synthesis provides energy-efficient alternatives to traditional chemical oxidation and reduction processes. The technology enables precise control over reaction conditions through applied potential, current density, and electrode selection [18]. For aromatic chlorination reactions, electrochemical approaches have demonstrated clean reaction profiles with minimal byproduct formation and reduced environmental impact.
The implementation of green chemistry principles in Rebamipide 3-Chloro Impurity synthesis addresses environmental concerns while maintaining product quality and economic viability. The twelve principles of green chemistry provide a framework for designing sustainable synthetic processes that minimize waste, reduce energy consumption, and eliminate hazardous materials [19] [12].
Waste prevention represents the primary green chemistry principle, emphasizing process design that minimizes waste generation at the source. For Rebamipide 3-Chloro Impurity synthesis, continuous processes have demonstrated waste reduction of 60-70% compared to traditional batch methods. The implementation of atom economy principles ensures that reaction design maximizes the incorporation of starting materials into the final product, achieving atom economy improvements to 85%.
The selection of safer chemicals and solvents represents another critical aspect of green chemistry implementation. Traditional synthetic routes often employ hazardous organic solvents and toxic reagents that pose environmental and safety risks. Alternative approaches utilizing aqueous media, bio-based solvents, and non-toxic reagents have been developed to address these concerns [9]. The use of water as a reaction medium has gained particular attention, offering improved safety profiles and simplified purification processes.
Energy efficiency considerations focus on developing processes that operate under mild conditions, reducing energy consumption and associated environmental impact. Room temperature reactions, microwave-assisted processes, and catalytic systems have demonstrated energy savings of 40-50% compared to traditional high-temperature approaches [12]. The optimization of reaction conditions to minimize energy requirements while maintaining product quality represents a key challenge in green chemistry implementation.
Catalysis plays a crucial role in green chemistry applications, enabling reactions to proceed under milder conditions with improved selectivity and reduced waste generation. The development of efficient catalytic systems, including homogeneous, heterogeneous, and enzymatic catalysts, has expanded the scope of environmentally friendly synthetic processes [16]. For Rebamipide 3-Chloro Impurity synthesis, catalytic systems have enabled lower catalyst loading while maintaining high activity and selectivity.
Real-time monitoring and Process Analytical Technology (PAT) implementation support green chemistry objectives by enabling precise process control and minimizing off-specification production. The integration of in-line analytical techniques facilitates immediate detection of process deviations and enables corrective actions to maintain product quality [5] [6]. This approach reduces waste generation associated with off-specification batches and improves overall process efficiency.
Process intensification strategies for Rebamipide 3-Chloro Impurity synthesis focus on achieving higher productivity, improved quality, and reduced environmental impact through innovative processing technologies and system integration. The implementation of intensification principles enables manufacturers to produce more product with fewer resources while maintaining or improving quality standards [19] [20].
Continuous flow reactors represent a fundamental intensification strategy, providing enhanced mixing, heat transfer, and mass transfer compared to traditional batch processes. The technology enables precise control over reaction parameters, facilitating optimization of reaction conditions and improving product consistency. For Rebamipide 3-Chloro Impurity synthesis, continuous flow approaches have demonstrated 3-5 times productivity increases while maintaining high product quality [17]. The implementation of tubular reactors, static mixers, and advanced pumping systems enables efficient processing of reaction mixtures with improved safety and reliability.
Microreactor technology offers enhanced mass transfer and mixing efficiency through reduced diffusion distances and high surface-to-volume ratios. Chip-based reactors enable precise control over reaction conditions while providing enhanced safety for hazardous reactions. The technology has demonstrated 2-3 times yield improvements for complex synthetic transformations while reducing reaction times and improving selectivity [21]. The integration of microreactor systems with downstream processing enables seamless operation and improved overall efficiency.
Integrated reaction-separation systems represent another key intensification strategy, combining multiple unit operations into single equipment systems. Reactive distillation, membrane reactors, and crystallization-reaction systems have demonstrated significant equipment footprint reductions while maintaining process performance. For pharmaceutical synthesis, integrated systems have achieved 50% equipment reduction while improving process control and product quality [19].
Process Analytical Technology (PAT) implementation enables real-time monitoring and control of intensified processes, facilitating Quality by Design (QbD) approaches to manufacturing. The integration of in-line spectroscopic techniques, automated sampling systems, and multivariate statistical analysis provides comprehensive process understanding and enables rapid response to process deviations [5] [6]. This approach ensures consistent product quality while maximizing process efficiency and minimizing waste generation.
Automated synthesis systems provide consistent operation and reduced variability compared to manual processes. Robotic systems, automated liquid handling, and integrated analytical systems enable precise control over reaction conditions while reducing human error and improving reproducibility. The implementation of automated systems has demonstrated reduced variability in product quality and improved process reliability [16].
Modular processing approaches offer flexibility and scalability advantages, enabling rapid deployment of intensified processes and efficient technology transfer. Plug-and-play systems facilitate rapid process optimization and enable faster time-to-market for new products. The modular approach enables manufacturers to adapt quickly to changing market demands while maintaining consistent product quality [21].